![molecular formula C21H22N4O2 B5849494 (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine](/img/structure/B5849494.png)
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine is a complex organic compound that features a benzimidazole core linked to a benzodioxole moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The benzodioxole moiety can be introduced through a condensation reaction with appropriate aldehydes. The final step involves the formation of the imine linkage, which can be achieved by reacting the intermediate with pyrrolidine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzodioxole rings, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction typically produces amines.
Scientific Research Applications
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The benzodioxole moiety may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine ring can modulate its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A simpler aromatic compound with a methoxy group and an acetate ester.
Methyl 4-fluorobenzoate: Contains a fluorine substituent on a benzoate ester.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a boronic acid ester and a pyrazole ring.
Uniqueness
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-6-18-17(5-1)23-21(25(18)12-11-24-9-3-4-10-24)22-14-16-7-8-19-20(13-16)27-15-26-19/h1-2,5-8,13-14H,3-4,9-12,15H2/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTVQQNRBUTIJA-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
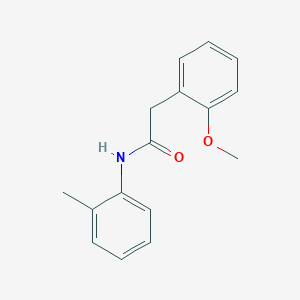
![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
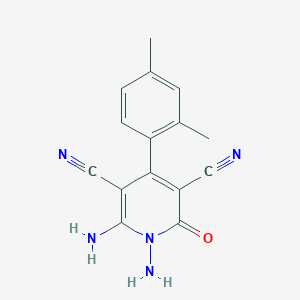
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5849441.png)
![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)
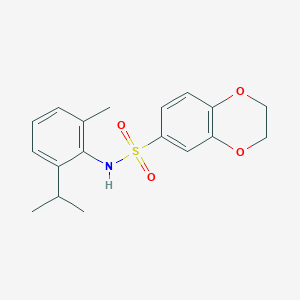
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylamide](/img/structure/B5849463.png)
![2-[(3-Chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B5849470.png)
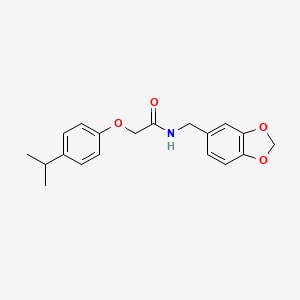
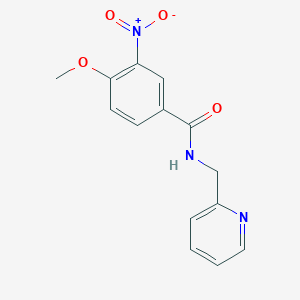
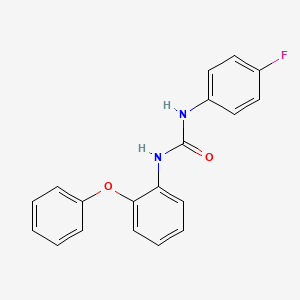
![2-methyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B5849501.png)
![2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5849504.png)
